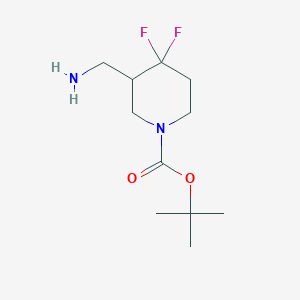
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
Descripción general
Descripción
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is a compound that contains an amino acid, an amine, and a carboxylic acid. It has been synthesized and characterized for its potential use in the field of pharmaceuticals, specifically as a precursor in the synthesis of non-natural peptides.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that the trifluoromethyl group is often used in medicinal chemistry due to its ability to form strong bonds with its targets, enhancing the stability and bioactivity of the compound .
Biochemical Pathways
Compounds with similar structures have been implicated in a variety of biochemical pathways, including those involved in inflammation and neurodegenerative disorders .
Pharmacokinetics
The compound’s molecular weight (26965 g/mol) and its solid physical form suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have a range of effects, including anti-inflammatory and neuroprotective activities .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature changes .
Métodos De Preparación
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can be synthesized through the reaction of trifluoromethylphenylacetic acid with methylamine. The reaction takes place at elevated temperatures with the addition of a suitable catalyst. The resulting compound can be purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of non-natural peptides and as a template for peptide mimetics.
Medicine: It is investigated as a precursor to cyclic peptides, which have therapeutic potential.
Industry: The compound is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
This compound hydrochloride: This compound has similar structural features but includes a hydrochloride group.
Trifluoromethylphenylacetic acid: This compound is a precursor in the synthesis of this compound.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUVKNUVXKCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


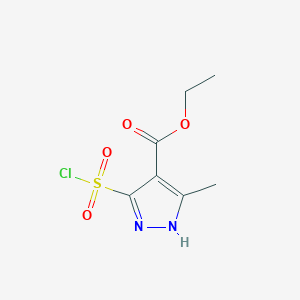

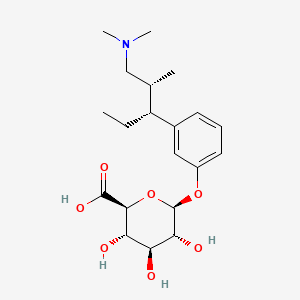
![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)
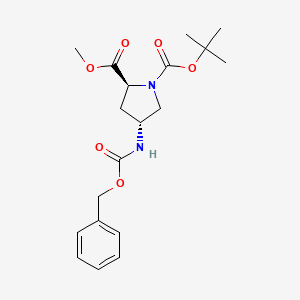
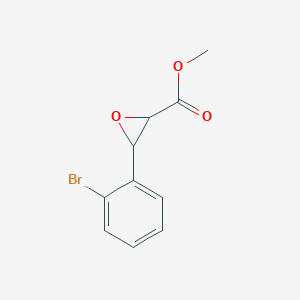
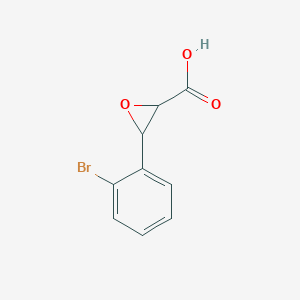
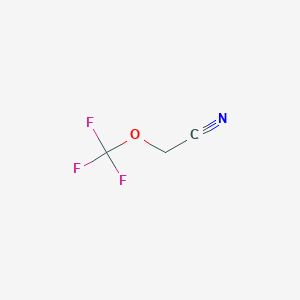
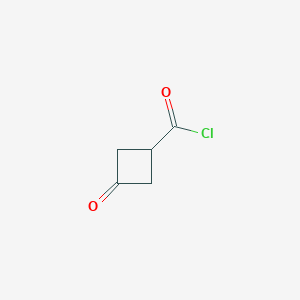
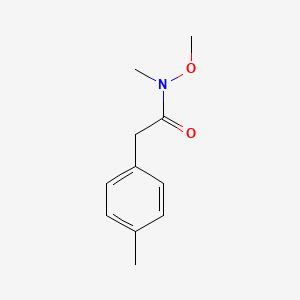

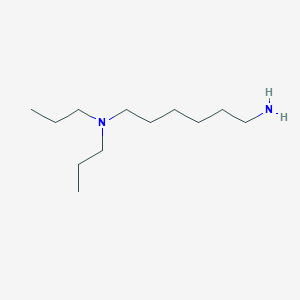
![3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B3097175.png)
